![molecular formula C21H28O3 B4940592 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4940592.png)
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
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Overview
Description
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene, also known as TEBME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of alkylphenols, which are widely used in the synthesis of various organic compounds due to their unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is not well understood, but it is believed to act as a surfactant, reducing the surface tension of the reaction medium and increasing the solubility of the reactants. This allows for more efficient mixing and reaction, leading to higher yields of the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene. However, studies have shown that 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its high purity, which allows for consistent and reproducible results. 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is also relatively easy to synthesize and has a low cost compared to other starting materials. However, 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has limited solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for research on 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene. One potential area of research is in the development of new surfactants based on 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene, which could have applications in various industrial processes. Another area of research is in the synthesis of new organic compounds using 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene as a starting material. Finally, further research is needed to fully understand the mechanism of action of 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the reaction of 4-methylphenol with ethylene oxide in the presence of a catalyst to form 4-methyl-1-(2-hydroxyethoxy)benzene. This intermediate is then reacted with tert-butyl chloride and potassium carbonate to yield 2-tert-butyl-1-(2-hydroxyethoxy)-4-methylbenzene. Finally, this compound is reacted with ethyl 2-bromoacetate in the presence of a catalyst to produce 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene.
Scientific Research Applications
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of organic synthesis, where 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is used as a starting material for the synthesis of various organic compounds. 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has also been studied for its potential use as a surfactant in emulsion polymerization, as well as in the synthesis of liquid crystals.
properties
IUPAC Name |
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-6-22-19-9-7-8-10-20(19)24-14-13-23-18-12-11-16(2)15-17(18)21(3,4)5/h7-12,15H,6,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMACFHYFCAOJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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